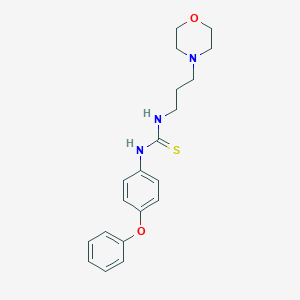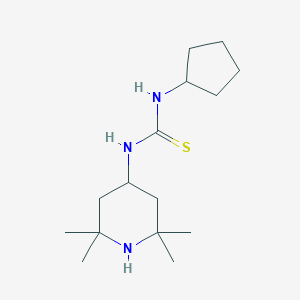
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is commonly referred to as 'CP-55940' and is a synthetic cannabinoid receptor agonist. CP-55940 has been shown to have significant effects on the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the human body.
Mechanism of Action
CP-55940 acts as an agonist for the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain perception, immune function, and mood regulation. CP-55940 binds to these receptors and activates them, leading to various physiological effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to have various biochemical and physiological effects. It has been shown to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. It has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory conditions. CP-55940 has also been shown to have anxiolytic and antipsychotic properties, which make it a potential candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
CP-55940 has several advantages and limitations for lab experiments. Its potency and selectivity make it a useful tool for studying the endocannabinoid system and its various physiological processes. However, its complex synthesis process and potential safety concerns make it a challenging compound to work with. Additionally, its effects on the endocannabinoid system may vary depending on the experimental conditions, which can make it difficult to interpret results accurately.
Future Directions
CP-55940 has significant potential for future research. Some of the potential future directions include:
1. Investigating the effects of CP-55940 on the endocannabinoid system in various disease models.
2. Developing new analogs of CP-55940 with improved potency and selectivity.
3. Investigating the potential therapeutic applications of CP-55940 in various conditions such as chronic pain, inflammation, and neurological disorders.
4. Studying the potential side effects and safety concerns associated with the use of CP-55940.
Conclusion:
CP-55940 is a synthetic cannabinoid receptor agonist that has significant potential for pharmaceutical research. Its effects on the endocannabinoid system make it a potential candidate for the treatment of various conditions such as chronic pain, inflammation, and neurological disorders. However, its complex synthesis process and potential safety concerns make it a challenging compound to work with. Further research is needed to fully understand the potential therapeutic applications of CP-55940 and its effects on the endocannabinoid system.
Synthesis Methods
The synthesis of CP-55940 involves several steps and requires specialized equipment and expertise. The process begins with the preparation of 4-chloro-2,5-dimethoxybenzaldehyde, which is then reacted with 4-phenylpiperazine-1-carbothioamide to form the intermediate product. This intermediate is then reacted with various reagents to produce the final product, CP-55940. The synthesis of CP-55940 is a complex process that requires careful attention to detail and safety precautions.
Scientific Research Applications
CP-55940 has been extensively studied for its potential applications in pharmaceutical research. It has been shown to have significant effects on the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the human body. CP-55940 has been shown to have potential therapeutic applications in the treatment of various conditions such as chronic pain, inflammation, and neurological disorders.
properties
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide |
|---|---|
Molecular Formula |
C19H22ClN3O2S |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C19H22ClN3O2S/c1-24-17-13-16(18(25-2)12-15(17)20)21-19(26)23-10-8-22(9-11-23)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,21,26) |
InChI Key |
FMYLSLYXPNRECY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3)OC)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216363.png)
![4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B216364.png)
![1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216365.png)



![1-Cyclopentyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B216373.png)

![4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B216375.png)
![N-(4-butylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B216376.png)

![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)
